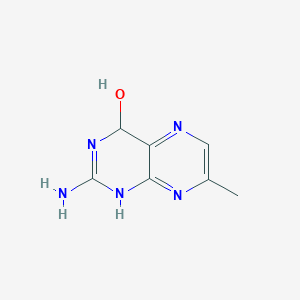
2-Amino-7-methyl-1,4-dihydropteridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-methyl-1,4-dihydropteridin-4-OL is a heterocyclic organic compound with the molecular formula C7H9N5O. It belongs to the class of pteridines, which are known for their diverse biological activities and roles in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by methylation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-7-methyl-1,4-dihydropteridin-4-OL can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-Amino-7-methyl-1,4-dihydropteridin-4-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Amino-7-methyl-1,4-dihydropteridin-4-OL involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain enzymes, affecting various metabolic pathways. The molecular targets include enzymes involved in folate metabolism and other pteridine-dependent processes .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-hydroxy-6-methylpteridine
- 2-Amino-4,7-dimethylpteridine
- 2-Amino-4-hydroxy-7,8-dimethylpteridine
Comparison: Compared to these similar compounds, 2-Amino-7-methyl-1,4-dihydropteridin-4-OL is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Its methyl group at the 7-position and the hydroxyl group at the 4-position confer distinct properties that make it valuable in various research applications .
Propriétés
Numéro CAS |
36093-83-1 |
|---|---|
Formule moléculaire |
C7H9N5O |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-amino-7-methyl-1,4-dihydropteridin-4-ol |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2,6,13H,1H3,(H3,8,10,11,12) |
Clé InChI |
HKICZNZFKYGQBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(N=C(NC2=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


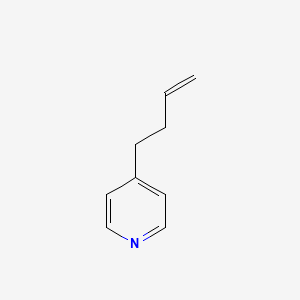

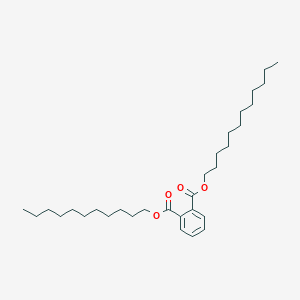
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
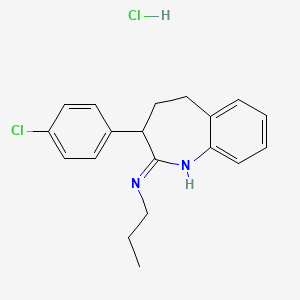
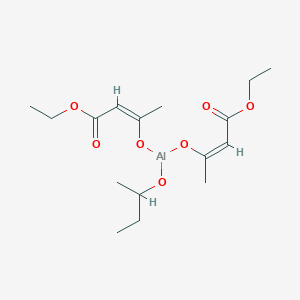
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
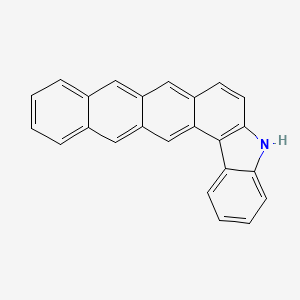
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
